molecular formula C17H19NO3 B290445 N-(2,4-dimethoxyphenyl)-4-ethylbenzamide

N-(2,4-dimethoxyphenyl)-4-ethylbenzamide

Cat. No.: B290445
M. Wt: 285.34 g/mol
InChI Key: NNAVZMMPPIGUIA-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-4-ethylbenzamide is a benzamide derivative featuring a 4-ethyl-substituted benzoyl group linked to a 2,4-dimethoxyphenylamine moiety. While direct synthesis or characterization data for this compound are absent in the provided evidence, its structural analogs and related benzamides offer insights into its properties. The 2,4-dimethoxyphenyl group is a common pharmacophore in medicinal chemistry, known to enhance solubility and modulate electronic effects, while the 4-ethyl substituent on the benzamide may influence lipophilicity and steric interactions .

Benzamides are widely studied for their biological activities, including kinase inhibition and antimicrobial properties. For example, compounds like N-(1-(2,4-dimethoxyphenyl)-3-fluoropropyl)-4-methoxybenzamide () demonstrate the role of methoxy and fluorinated groups in optimizing pharmacokinetic profiles . Similarly, triazole-containing analogs () highlight the versatility of benzamide scaffolds in drug design .

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-ethylbenzamide

InChI

InChI=1S/C17H19NO3/c1-4-12-5-7-13(8-6-12)17(19)18-15-10-9-14(20-2)11-16(15)21-3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

NNAVZMMPPIGUIA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents on Benzamide Aromatic Ring Substituents Key Properties/Applications Reference Evidence
N-(2,4-Dimethoxyphenyl)-4-ethylbenzamide 4-Ethyl 2,4-Dimethoxyphenyl Hypothesized enhanced lipophilicity N/A
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide 4-Bromo 4-Methoxy-2-nitrophenyl Crystallographic dimerization
N-(1-(2,4-Dimethoxyphenyl)-3-fluoropropyl)-4-methoxybenzamide 4-Methoxy, 3-Fluoropropyl 2,4-Dimethoxyphenyl Melting point: 133–134°C; fluorination enhances metabolic stability
5-Amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)triazole-4-carboxamide Triazole core, 4-Chlorobenzyl 2,4-Dimethoxyphenyl Potential kinase inhibition
N-(2,2-Diphenylethyl)-4-nitrobenzamide 4-Nitro 2,2-Diphenylethyl Mechanosynthesized; bio-functional hybrid

Substituent Impact Analysis:

  • Electron-Donating Groups (e.g., Methoxy): The 2,4-dimethoxyphenyl group increases electron density, enhancing solubility and influencing binding interactions in biological targets .
  • Lipophilic Groups (e.g., Ethyl, Bromo): The 4-ethyl substituent in the target compound likely improves membrane permeability compared to polar groups like bromo () or nitro () .

Pharmacological Potential

  • Anticancer Applications: Methoxybenzamide derivatives () and triazole-containing analogs () demonstrate anticancer activity, implying that the target compound’s 2,4-dimethoxyphenyl and ethyl groups may synergize in tumor-targeting pathways .
  • Anti-Inflammatory Activity: Nimesulide derivatives () with methoxybenzamide moieties suggest anti-inflammatory applications, though the ethyl group’s role requires further exploration .

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